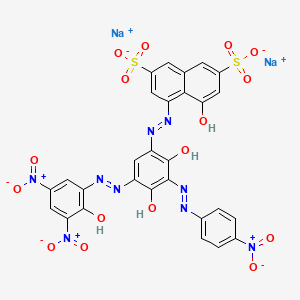
Acid Brown 75
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Brown 75, also known by its Colour Index Number 34905, is a polyazo dye commonly used in the textile and leather industries. It appears as a dark brown powder with a reddish-brown hue and is highly soluble in water at elevated temperatures . This compound is primarily used for dyeing wool, nylon, silk, and leather .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Acid Brown 75 is synthesized through a series of diazotization and coupling reactions. The process begins with the diazotization of 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid, which is then coupled with resorcinol, 2-amino-4,6-dinitrophenol, and 4-nitrobenzenamine under weak alkaline conditions . The final product is obtained by coupling the intermediate compounds in the presence of weak inorganic acids .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale diazotization and coupling reactions. The reaction conditions are carefully controlled to ensure high yield and purity. The dye is then purified, dried, and packaged for commercial use .
Análisis De Reacciones Químicas
Types of Reactions: Acid Brown 75 undergoes various chemical reactions, including:
Oxidation: The azo groups in this compound can be oxidized to form different products.
Reduction: Under reductive conditions, the azo bonds can be cleaved, leading to the formation of aromatic amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reductive conditions can be achieved using sodium dithionite or zinc dust in acidic medium.
Substitution: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.
Major Products Formed:
Oxidation: Oxidized products include quinones and other aromatic compounds.
Substitution: Substitution reactions yield various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Acid Brown 75 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Acid Brown 75 involves its interaction with the fibers of the material being dyed. The dye molecules form chemical bonds with the fibers, resulting in a permanent coloration . The specific molecular targets and pathways involved in this process depend on the type of fiber and the dyeing conditions.
Comparación Con Compuestos Similares
- Acid Brown 116
- Acid Brown AFC
- Acid Brown EDR
- Acid Brown 163
Comparison: Acid Brown 75 is unique due to its specific hue and solubility properties. Compared to other similar compounds, it offers better fastness properties and a more vibrant reddish-brown color . Its chemical structure allows for efficient bonding with various fibers, making it a preferred choice in the textile and leather industries .
Propiedades
Número CAS |
6637-87-2 |
|---|---|
Fórmula molecular |
C28H17N9O16S2 |
Peso molecular |
799.6 g/mol |
Nombre IUPAC |
4-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)diazenyl]-3-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C28H17N9O16S2/c38-23-10-17(55(51,52)53)6-12-5-16(54(48,49)50)9-18(24(12)23)30-32-20-11-21(33-31-19-7-15(36(44)45)8-22(26(19)39)37(46)47)28(41)25(27(20)40)34-29-13-1-3-14(4-2-13)35(42)43/h1-11,38-41H,(H,48,49,50)(H,51,52,53) |
Clave InChI |
DLFQBOOBABMDKU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)[O-])C=C(C=C4O)S(=O)(=O)[O-])N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-].[Na+].[Na+] |
SMILES canónico |
C1=CC(=CC=C1N=NC2=C(C(=CC(=C2O)N=NC3=C4C(=CC(=C3)S(=O)(=O)O)C=C(C=C4O)S(=O)(=O)O)N=NC5=C(C(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-])O)O)[N+](=O)[O-] |
Key on ui other cas no. |
6637-87-2 8011-86-7 61901-22-2 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















